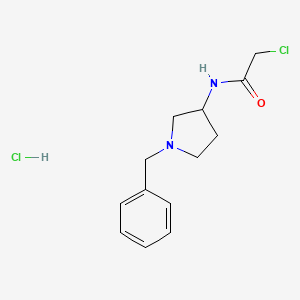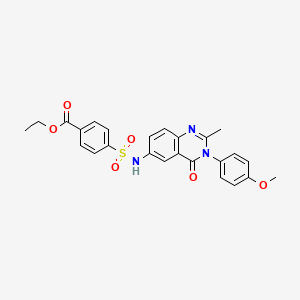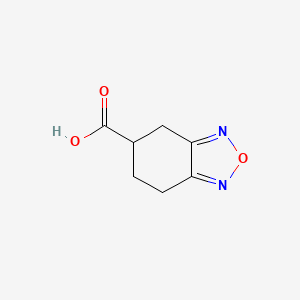
N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride” is a chemical compound with the CAS Number: 1210664-95-1 . It has a molecular weight of 303.23 and its molecular formula is C14H20Cl2N2O . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19ClN2O.ClH/c1-11(15)14(18)16-13-7-8-17(10-13)9-12-5-3-2-4-6-12;/h2-6,11,13H,7-10H2,1H3,(H,16,18);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, density, and solubility are not available in the sources I found.Scientific Research Applications
Intermediate Product in Pharmaceutical Synthesis
N-(1-Benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride is utilized as an intermediate in the synthesis of pharmaceutically effective compounds. One example includes the production of 4-hydroxypyrrolidin-2-1-yl acetamide, demonstrating its significance in pharmaceutical chemistry (Fort, 2002).
Potent Inhibitor in Therapeutic Applications
This compound has been identified as a potent inhibitor in therapeutic applications. Specifically, it exhibits significant inhibitory action against human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which is crucial in the context of treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Synthesis of Thiazolidin-4-one Derivatives
The compound serves as a key intermediate in the synthesis of various thiazolidin-4-one derivatives. These derivatives are synthesized through reactions with other chemical entities, showcasing its versatility in organic synthesis (Mobinikhaledi et al., 2009).
Formation of Thiazolo[3,2-a]pyrimidinones
It is used as a building block for the formation of thiazolo[3,2-a]pyrimidinone products. This indicates its role in the creation of complex chemical structures, essential for the development of new chemical entities (Janardhan et al., 2014).
Inhibitor in PI3K/mTOR Dual Inhibitors
N-(1-Benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride has been shown to be an effective inhibitor in the context of PI3Kα and mTOR in vitro and in vivo, highlighting its potential in targeted cancer therapies (Stec et al., 2011).
Antimicrobial and Antitumor Activities
There is evidence of its derivatives showing antimicrobial and anticancer activities, suggesting its significance in the development of new treatments for infectious diseases and cancer (Source: Biointerface Research in Applied Chemistry, 2020).
Neuroleptic Activity
Some derivatives of N-(1-Benzylpyrrolidin-3-yl)-2-chloroacetamide hydrochloride have shown potential in neuroleptic activity, indicating its relevance in neurological drug development (Iwanami et al., 1981).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-8-13(17)15-12-6-7-16(10-12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H,15,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWFBFAGVDSBFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCl)CC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,6-dimethylmorpholino)-2-oxoacetamide](/img/structure/B2371489.png)
![Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate](/img/structure/B2371490.png)
![2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2371491.png)


![2-[[3,5-Dimethyl-1-(thiophene-2-carbonyl)pyrazol-4-yl]methyl]isoindole-1,3-dione](/img/structure/B2371497.png)
![2-[(Benzenesulfonyl)methyl]benzoic acid](/img/structure/B2371498.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2371499.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride](/img/structure/B2371502.png)


![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2371507.png)
![3-(2-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371508.png)